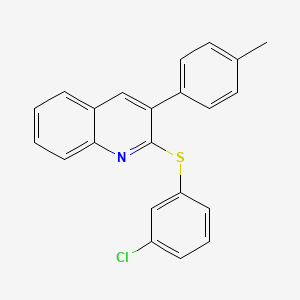

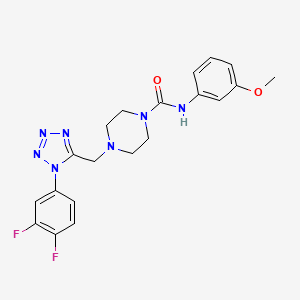

![molecular formula C19H21NO2S2 B2986763 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-96-5](/img/structure/B2986763.png)

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known as D-Cycloserine, is a synthetic antibiotic that has been used in the treatment of tuberculosis, leprosy, and urinary tract infections. In recent years, there has been increasing interest in the potential therapeutic applications of D-Cycloserine in the field of neuroscience.

科学的研究の応用

Synthesis and Chemical Reactivity

Preparation of 1,2-Benzothiazines

Research by Wen, Tiwari, and Bolm (2017) details a method for preparing 4-unsubstituted 1,2-benzothiazines using Rh(III)-catalyzed domino allylation/oxidative cyclization from sulfoximines and allyl methyl carbonate. This process tolerates a range of functional groups on sulfoximine and explores chemical modifications of the products. This might be relevant to the synthesis of benzothiazine derivatives including the mentioned compound (Jian Wen, Deo Prakash Tiwari, & C. Bolm, 2017).

Synthesis of 4H-1,4-Benzothiazines

Miyano, Abe, Sumoto, and Teramoto (1976) describe a synthesis process for 4H-1,4-benzothiazines involving the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide. This process suggests an oxidative cyclisation mechanism and might provide insights into the synthesis pathways of similar benzothiazine compounds (S. Miyano, N. Abe, K. Sumoto, & K. Teramoto, 1976).

Biological Evaluation and Applications

Antimicrobial and Anti-inflammatory Agents

Kendre, Landge, and Bhusare (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for evaluation as antimicrobial and anti-inflammatory agents. Their study highlights the potential of benzothiazine derivatives in medicinal chemistry (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Copper(II) Complexes Synthesis

Tesema, Pham, and Franz (2006) explored the synthesis of copper(II) complexes using cysteinyldopa and benzothiazine model ligands. Their research provides insights into the chemical behavior of benzothiazines in complex formation, potentially applicable to the synthesis of similar compounds for various applications (Y. Tesema, David M. Pham, & K. Franz, 2006).

Miscellaneous Applications

Preparation of Congested Thiophenes

Nakayama, Hasemi, Yoshimura, Sugihara, and Nakamura (1998) discussed the preparation of highly congested thiophenes and their conversion to benzene derivatives. This research might offer insights into the synthetic versatility of compounds related to benzothiazines (J. Nakayama, R. Hasemi, K. Yoshimura, Y. Sugihara, & Shoji Nakamura, 1998).

Anti-HIV Integrase Evaluation

Xu, Zeng, Jiao, Hu, and Zhong (2009) designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with benzothiazole substituents for HIV integrase inhibitory activity evaluation. This underscores the potential pharmacological applications of benzothiazines (Yi-sheng Xu, Chengchu Zeng, Zi-Guo Jiao, Liming Hu, & Ru-gang Zhong, 2009).

特性

IUPAC Name |

3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIDTSVBINEJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

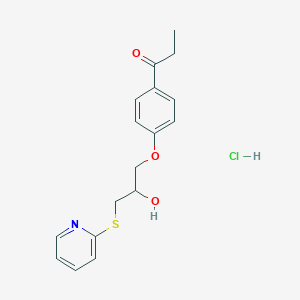

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

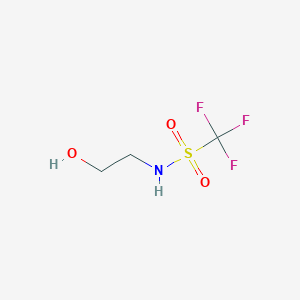

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)

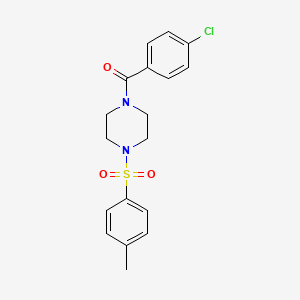

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)

![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)

![N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2986698.png)